4-Benzyloxy-5-cyclohexyl-3-nitro benzene
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Overview
Description
4-Benzyloxy-5-cyclohexyl-3-nitro benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, cyclohexyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-5-cyclohexyl-3-nitro benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-5-cyclohexyl-3-nitro benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-Benzyloxy-5-cyclohexyl-3-aminobenzene.
Reduction: 4-Hydroxy-5-cyclohexyl-3-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-5-cyclohexyl-3-nitro benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-5-cyclohexyl-3-nitro benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyloxy and cyclohexyl groups can influence the compound’s binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxy-5-methoxy-2-nitro-phenyl-acetic acid
- 1-Benzyloxy-4-nitrobenzene
Uniqueness
4-Benzyloxy-5-cyclohexyl-3-nitro benzene is unique due to the presence of both a cyclohexyl group and a nitro group on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H21NO3/c21-20(22)18-13-7-12-17(16-10-5-2-6-11-16)19(18)23-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2 |
InChI Key |
XCEIVETWZBMIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
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